N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
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Overview
Description
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:
Condensation: 4-methoxyaniline reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as p-toluenesulfonic acid, to form the quinoline ring.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide: shares structural similarities with other quinoline derivatives such as:
Uniqueness
This compound: is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl and acetamide groups contribute to its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-17-8-6-5-7-16(17)19(24)18(20(22)21-13(2)23)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUOUUUZBLJKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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